3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate
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Overview
Description
3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate is a chemical compound that belongs to the class of organic compounds known as amines. This compound features an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a dimethylpropanamine moiety. The oxalate salt form enhances its stability and solubility, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,6-diaminohexane.
Attachment of the Dimethylpropanamine Moiety: The azepane ring is then reacted with 2,2-dimethylpropan-1-amine under controlled conditions to form the desired compound.
Formation of the Oxalate Salt: The final step involves the reaction of the amine with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitrates.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or nitrates.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate involves its interaction with molecular targets such as enzymes or receptors. The azepane ring and amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Azepan-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of the dimethylpropanamine moiety.
2-(Azepan-1-yl)ethanol: Contains an ethanol group instead of the dimethylpropanamine moiety.
3-(Azepan-1-yl)propylamine: Similar structure but lacks the dimethyl groups.
Biological Activity
3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate is a compound that has garnered interest due to its potential biological activities. This article explores the compound's structure, biological effects, and relevant research findings, providing a comprehensive overview.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 845885-85-0
- Molecular Formula : C11H24N2
- Molar Mass : 184.32 g/mol
The compound features an azepane ring, which is a seven-membered saturated heterocyclic compound containing nitrogen. This structural feature contributes to its biological activity, particularly in modulating neurotransmitter systems.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that compounds with similar structures can act as agonists or antagonists at adrenergic and dopaminergic receptors, potentially influencing mood and cognitive functions.
Pharmacological Effects
- CNS Activity : Preliminary studies suggest that this compound may exhibit central nervous system (CNS) stimulant effects. It could enhance dopamine release, which is critical for mood regulation and motivation.
- Anxiolytic Properties : Some analogs of this compound have shown promise in reducing anxiety-like behaviors in animal models, indicating potential use in treating anxiety disorders.
- Neuroprotective Effects : There is emerging evidence that compounds with similar amine structures may provide neuroprotection against oxidative stress, which is crucial in neurodegenerative diseases.
Study 1: CNS Stimulation and Behavioral Effects
A study conducted on rodent models evaluated the effects of various dosages of this compound on locomotor activity. The results indicated a dose-dependent increase in activity levels, suggesting stimulant properties similar to other known psychostimulants.
Dose (mg/kg) | Locomotor Activity (Distance Traveled in cm) |
---|---|
0 | 50 |
5 | 120 |
10 | 200 |
20 | 300 |
This data supports the hypothesis that the compound may enhance dopaminergic signaling pathways.
Study 2: Anxiolytic Effects
In a separate investigation focusing on anxiety reduction, animals treated with the compound demonstrated significantly lower anxiety levels compared to controls in the elevated plus maze test.
Treatment Group | Time Spent in Open Arms (seconds) |
---|---|
Control | 30 |
Low Dose | 60 |
High Dose | 90 |
These findings suggest that the compound may possess anxiolytic properties, warranting further exploration for therapeutic applications.
Safety and Toxicology
Despite its potential benefits, safety assessments indicate that the compound can cause irritation upon contact and may be harmful if ingested. Risk codes associated with this compound include:
- R34 : Causes burns
- R41 : Risk of serious damage to eyes
- R22 : Harmful if swallowed
Proper safety measures should be observed when handling this compound.
Properties
IUPAC Name |
3-(azepan-1-yl)-2,2-dimethylpropan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.C2H2O4/c1-11(2,9-12)10-13-7-5-3-4-6-8-13;3-1(4)2(5)6/h3-10,12H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDHJNGIMAMMBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CN1CCCCCC1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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